molecular formula C15H13ClN4O B11831904 6-Chloro-2-((2-(pyridin-2-yl)ethyl)amino)quinazolin-4(1H)-one CAS No. 61741-55-7

6-Chloro-2-((2-(pyridin-2-yl)ethyl)amino)quinazolin-4(1H)-one

Cat. No.: B11831904
CAS No.: 61741-55-7
M. Wt: 300.74 g/mol
InChI Key: ZCAFAHHTVGOKKU-UHFFFAOYSA-N
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Description

6-Chloro-2-((2-(pyridin-2-yl)ethyl)amino)quinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring

Preparation Methods

The synthesis of 6-Chloro-2-((2-(pyridin-2-yl)ethyl)amino)quinazolin-4(1H)-one can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzonitrile with 2-chloroacetyl chloride to form 6-chloro-2-chloroquinazolin-4(1H)-one. This intermediate is then reacted with 2-(pyridin-2-yl)ethylamine under appropriate conditions to yield the final product. The reaction conditions typically involve the use of a suitable solvent, such as ethanol or acetonitrile, and a base, such as triethylamine, to facilitate the reaction.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

6-Chloro-2-((2-(pyridin-2-yl)ethyl)amino)quinazolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinazolinone derivatives.

    Substitution: The chloro group at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions to form new derivatives.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, or dichloromethane, and catalysts or bases like triethylamine or pyridine. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Chloro-2-((2-(pyridin-2-yl)ethyl)amino)quinazolin-4(1H)-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

    Medicine: The compound is investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-2-((2-(pyridin-2-yl)ethyl)amino)quinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

6-Chloro-2-((2-(pyridin-2-yl)ethyl)amino)quinazolin-4(1H)-one can be compared with other similar compounds, such as:

    6-Chloro-2-aminobenzonitrile: A precursor in the synthesis of quinazolinone derivatives.

    2-(Pyridin-2-yl)ethylamine: A key intermediate in the synthesis of various heterocyclic compounds.

    Quinazolin-4(1H)-one: The parent compound of the quinazolinone family, which serves as a scaffold for the development of various derivatives.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

61741-55-7

Molecular Formula

C15H13ClN4O

Molecular Weight

300.74 g/mol

IUPAC Name

6-chloro-2-(2-pyridin-2-ylethylamino)-3H-quinazolin-4-one

InChI

InChI=1S/C15H13ClN4O/c16-10-4-5-13-12(9-10)14(21)20-15(19-13)18-8-6-11-3-1-2-7-17-11/h1-5,7,9H,6,8H2,(H2,18,19,20,21)

InChI Key

ZCAFAHHTVGOKKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CCNC2=NC3=C(C=C(C=C3)Cl)C(=O)N2

Origin of Product

United States

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